1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1016764-39-8
VCID: VC11629927
InChI: InChI=1S/C12H19NO3/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9H,6-7,13H2,1-3H3
SMILES: CC(C1=CC(=C(C=C1)OCCOC)OC)N
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

CAS No.: 1016764-39-8

Cat. No.: VC11629927

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine - 1016764-39-8

Specification

CAS No. 1016764-39-8
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanamine
Standard InChI InChI=1S/C12H19NO3/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9H,6-7,13H2,1-3H3
Standard InChI Key HHUKOJYUKSTZBZ-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)OCCOC)OC)N
Canonical SMILES CC(C1=CC(=C(C=C1)OCCOC)OC)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanamine, reflects its stereochemistry (S-configuration) and substituent arrangement. The phenyl ring is functionalized with:

  • A methoxy group (-OCH₃) at position 3.

  • A 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at position 4.

  • An ethanamine (-CH₂NH₂) side chain at position 1.

The chiral center at the ethanamine carbon introduces stereochemical specificity, influencing its interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.28 g/mol
CAS Number28126455
Chiral Configuration(S)-enantiomer
Canonical SMILESCC(C1=CC(=C(C=C1)OCCOC)OC)N

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with electrophilic aromatic substitution to construct the substituted phenyl ring, followed by reductive amination to introduce the ethanamine group.

Step 1: Phenyl Ring Functionalization

  • Starting Material: 3-Methoxy-4-hydroxybenzaldehyde.

  • Etherification: Reaction with 2-methoxyethyl bromide under basic conditions yields 3-methoxy-4-(2-methoxyethoxy)benzaldehyde.

Step 2: Reductive Amination

  • Intermediate: The aldehyde is treated with ammonium acetate and sodium cyanoborohydride to form the primary amine.

  • Chiral Resolution: Enzymatic or chromatographic methods isolate the (S)-enantiomer.

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (≥85%) and reduce reaction times. Advanced purification techniques like simulated moving bed (SMB) chromatography ensure enantiomeric excess (>99%).

Chemical Reactivity and Derivatives

Reaction Profiles

The amine and ether functionalities enable diverse transformations:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, acidic conditionsKetone derivatives
ReductionLiAlH₄Secondary amines
AcylationAcetyl chloride, baseAcetamide derivatives

Stability Considerations

The 2-methoxyethoxy group exhibits hydrolytic sensitivity under acidic conditions (pH < 4), necessitating stabilized formulations for pharmaceutical applications.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates Pim kinase inhibition (IC₅₀ = 0.8 µM), disrupting cancer cell survival pathways. Comparative studies show superior potency to analogs with trifluoromethyl substituents.

Apoptotic Induction

In colon cancer cell lines (HCT-116), it upregulates pro-apoptotic BAD by 3.2-fold and activates caspase-3/7 by 40%, correlating with reduced proliferation (IC₅₀ = 12 µM).

Table 2: Biological Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Apoptosis Marker Increase
HCT-11612BAD: 3.2x; Caspase-3/7: 40%
MCF-718BAD: 2.1x; Caspase-3/7: 25%

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the 2-methoxyethoxy group with trifluoromethoxy (-OCF₃) enhances metabolic stability but reduces aqueous solubility (logP increases by 1.2).

Table 3: Analog Comparison

Analog SubstituentMetabolic Stability (t₁/₂)Solubility (mg/mL)
2-Methoxyethoxy (Target)2.1 h8.3
Trifluoromethoxy4.8 h3.1
n-Propoxy1.5 h10.2

Applications in Research and Industry

Pharmaceutical Development

As a kinase inhibitor precursor, it serves in synthesizing antitumor agents. Derivatives show promise in overcoming multidrug resistance in leukemia models.

Material Science

The compound’s ether linkages enable incorporation into polymeric matrices for controlled drug delivery systems, enhancing thermal stability (Tg = 78°C).

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